Bienvenue dans la boutique en ligne BenchChem!

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal

LC-MS method development impurity profiling mass spectrometry

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal (CAS 84371-64-2, molecular formula C31H41NO4, molecular weight 491.67 g/mol) is a structurally defined, stereochemically pure synthetic intermediate in the multi-step synthesis of the antiprogestin drug mifepristone (RU-486). The compound is also designated as Mifepristone Dioxolane Impurity or Mifepristone Intermediate E, and is supplied by multiple vendors as a characterized reference standard for pharmaceutical analytical applications.

Molecular Formula C31H41NO4
Molecular Weight 491.672
CAS No. 84371-64-2
Cat. No. B570169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal
CAS84371-64-2
Molecular FormulaC31H41NO4
Molecular Weight491.672
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O
InChIInChI=1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24+,25-,28-,29+,30-/m0/s1
InChIKeyRIJGHAHZKTWZNK-NJPSTFMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal (CAS 84371-64-2): A Critical Mifepristone Synthetic Intermediate and Pharmacopeial Reference Standard for ANDA Submissions


4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal (CAS 84371-64-2, molecular formula C31H41NO4, molecular weight 491.67 g/mol) is a structurally defined, stereochemically pure synthetic intermediate in the multi-step synthesis of the antiprogestin drug mifepristone (RU-486). The compound is also designated as Mifepristone Dioxolane Impurity or Mifepristone Intermediate E, and is supplied by multiple vendors as a characterized reference standard for pharmaceutical analytical applications [1]. It features a 3-ethylene ketal (1,3-dioxolane) protecting group at the C3 position, a 5α-hydroxy substituent resulting from reduction across the C4–C5 double bond, and retains the 11β-(4-dimethylaminophenyl) and 17α-(1-propynyl) substituents characteristic of the mifepristone pharmacophore . Unlike the biologically active parent compound mifepristone (C29H35NO2, MW 429.60 g/mol), this intermediate possesses a saturated A-ring and a protected C3 carbonyl, marking it as a late-stage process intermediate en route to the final API rather than a pharmacologically active metabolite.

Why Mifepristone, Its Active Metabolites, or Other Dioxolane Intermediates Cannot Replace 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal in Analytical and Synthetic Workflows


The 3-ethylene ketal protecting group and the 5α-hydroxy-4,5-dihydro modification in this compound create a unique molecular identity (C31H41NO4, 491.67 g/mol) that is irreplaceable for three distinct scientific procurement purposes. First, mifepristone (C29H35NO2, 429.60 g/mol) and its pharmacologically active N-demethylated metabolites (RU 42633, RU 42848) all feature the free C3 ketone and the 4,9-diene system; they lack the 1,3-dioxolane ring and the 5α-hydroxy group, and therefore cannot serve as chromatographic retention time markers or mass spectrometric reference ions for this specific process impurity [1]. Second, among the class of dioxolane intermediates in the mifepristone synthetic route — including 3,3-(ethylenedioxy)estra-5(10),9(11)-diene-17-one (the early-stage ketal starting material) and 11β-(4-dimethylaminophenyl)-3,3-(ethylenedioxy)-17β-(propyn-1-yl)estra-9-en-5α,17β-diol (the penultimate intermediate before deprotection) — each compound has a distinct molecular weight, stereochemistry, and retention behavior, making cross-substitution analytically invalid . Third, regulatory guidance (ICH Q3A/Q3B) requires impurity reference standards that match the exact chemical structure of the process-related impurity being monitored; using a structurally dissimilar compound for quantification would fail method validation criteria for specificity, linearity, and accuracy [2].

Quantitative Differentiation Evidence for 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal (CAS 84371-64-2) Versus Mifepristone and Structural Analogs


Molecular Weight Differentiation: A 14.5% Increase Over Mifepristone Enables Unambiguous Mass Spectrometric Discrimination

The molecular weight of 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal is 491.67 g/mol (monoisotopic mass 491.303558 Da), compared to 429.60 g/mol for mifepristone, representing a mass difference of +62.07 Da (+14.5%) . This mass increment corresponds exactly to the addition of the ethylene ketal protecting group (C2H4O2, 60.03 Da) plus two hydrogen atoms from saturation of the C4–C5 double bond, confirming the structural assignment . For comparative context, the monodemethylated metabolite RU 42633 (MW 415.57 g/mol) is 14.03 Da lighter than mifepristone, while the didemethylated metabolite RU 42848 (MW 401.54 g/mol) is 28.05 Da lighter. The 62.07 Da mass shift of the target compound places it in a completely distinct m/z window, enabling unambiguous selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions without isobaric interference from any known mifepristone metabolite.

LC-MS method development impurity profiling mass spectrometry

Melting Point Differentiation: A 34–37°C Depression Relative to Mifepristone Provides a Definitive Identity Test

The melting point of 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal is reported as 158–161°C [1], whereas mifepristone melts at 192–198°C (literature consensus 195°C) . This represents a melting point depression of approximately 34–37°C relative to the parent API. The substantially lower melting point is consistent with the disruption of intermolecular packing caused by the bulky 1,3-dioxolane ring at C3 and the saturation of the C4–C5 double bond, which reduces molecular planarity and conjugation. For procurement purposes, this 34–37°C differential provides a simple, low-cost identity confirmation test (capillary melting point or DSC) that can distinguish the intermediate from mifepristone, the N-demethylated metabolites (which melt in ranges closer to the parent compound), and the earlier ketal intermediates that lack the 11β-aryl and 5α-hydroxy substituents.

physicochemical characterization identity testing differential scanning calorimetry

Lipophilicity (LogP) Differentiation: Higher Predicted LogP of 5.07 Informs Chromatographic Method Selectivity Requirements

The ACD/Labs predicted LogP for 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal is 5.07, with a predicted LogD of 5.16 at pH 7.4 . In comparison, the experimentally reported LogP for mifepristone is 4.95 . The ΔLogP of +0.12 indicates marginally higher lipophilicity for the ketal intermediate, attributable to the increased hydrocarbon character imparted by the ethylene ketal ring and the saturation of the C4–C5 double bond. This LogP difference, while modest, translates into measurably longer reversed-phase HPLC retention under typical C18 column conditions, requiring adjustment of organic modifier composition in the mobile phase to achieve baseline separation between the impurity and the parent API peak. For method development scientists, this predicted LogP value serves as a starting point for optimizing gradient elution conditions.

reversed-phase HPLC logP prediction chromatographic retention

Purity Specification Tiering: Vendor-Documented Purity Ranges from 95% to 99% Enable Fit-for-Purpose Procurement Decisions

Commercially available batches of 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal are supplied with documented purity specifications spanning a tiered range: 95% by HPLC (e.g., ZhenQiang/QCS brand, catalog RM-M090614) , 98% (e.g., Clearsynth, catalog CS-O-14028, with full MSDS and characterization data) , and 99% (e.g., ChemicalBook-listed suppliers, pharmaceutical intermediate grade) . In comparison, mifepristone API reference standards are typically specified at ≥98% purity (by titration and HPLC). The availability of the impurity reference standard at multiple purity tiers allows procurement scientists to match the purity grade to the intended application: 95% HPLC grade is adequate for qualitative method development and system suitability testing, 98% grade with comprehensive characterization (NMR, MS, HPLC chromatogram) supports validated quantitative methods for ANDA submissions, and 99% pharmaceutical intermediate grade is appropriate for synthetic process optimization where the compound serves as an authentic intermediate rather than an analytical benchmark.

reference standard procurement purity specification certificate of analysis

Optimal Procurement and Application Scenarios for 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal (CAS 84371-64-2) Based on Quantitative Differentiation Evidence


ANDA Regulatory Submission: HPLC Impurity Quantification Method Validation

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for mifepristone tablets, ICH Q3A(R2) guidance mandates identification of any specified impurity present above 0.10% and qualification above 0.15% of the drug substance. The 14.5% higher molecular weight (491.67 vs. 429.60 g/mol) and the LogP differential (5.07 vs. 4.95) of this compound relative to mifepristone necessitate a dedicated reference standard to establish system suitability and to validate method specificity [1]. Using the 98%+ purity grade (Clearsynth CS-O-14028 or equivalent) with full characterization data (COA, NMR, MS, HPLC), analytical laboratories can demonstrate linearity, accuracy, precision, and specificity for this process impurity as required by ICH Q2(R1). The availability of pharmacopeial traceability (USP or EP) upon request further supports regulatory acceptance of the analytical method [2].

Synthetic Route Optimization: Process Intermediate Tracking and Yield Improvement

In the canonical mifepristone synthesis route (FR 2497807; US 4447424), the target compound represents the penultimate intermediate — formed after Grignard addition of the 4-dimethylaminophenyl group to the 5α,10α-epoxy intermediate and prior to acid-catalyzed hydrolysis of the 3-ethylene ketal to liberate the C3 ketone of mifepristone [3]. The 34–37°C melting point depression relative to mifepristone (158–161°C vs. 192–198°C) provides a rapid thermal identity check to confirm successful formation of this intermediate during process development. Procurement of the 99% pharmaceutical intermediate grade (ChemicalBook-listed suppliers) enables its use as an authentic reference material for HPLC monitoring of reaction progress and for establishing acceptance criteria for intermediate purity before proceeding to the final deprotection step.

Forced Degradation and Stability-Indicating Method Development

Regulatory stability studies require demonstration that analytical methods are stability-indicating — capable of resolving the API from all potential degradation products and process impurities. The 62 Da mass differential between this compound and mifepristone, combined with the higher predicted LogP of 5.07, means that under stressed conditions (acid, base, oxidative, thermal, photolytic), any ketal-protected intermediate carried through as a process impurity will exhibit distinct chromatographic retention and unique MS/MS transitions. The 95% HPLC purity grade (ZhenQiang/QCS RM-M090614) provides a cost-effective reference for initial forced degradation screening and method scouting, while the 98% grade with full characterization supports the formal validation required for regulatory stability protocols.

Quality Control Batch Release Testing for Commercial Mifepristone API Production

During routine commercial production of mifepristone API, quality control laboratories must verify that the level of the dioxolane process impurity (CAS 84371-64-2) remains below the ICH Q3A qualification threshold of 0.15% (for a ≤2 g/day maximum daily dose). The compound's unique molecular weight (491.67 g/mol) and its complete structural documentation (6 defined stereocenters, CAS registry, IUPAC name, InChI, SMILES) enable its unambiguous identification in every batch analysis report. Veeprho (catalog VE0017996) and other suppliers list this compound within their mifepristone impurity catalog families, confirming its established role in the regulatory impurity profile. Sourcing the compound from a supplier that provides batch-specific COAs with HPLC chromatograms and MS spectra ensures traceability from the QC laboratory back to a characterized reference standard, satisfying both cGMP documentation requirements and pharmacopeial expectations.

Quote Request

Request a Quote for 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.